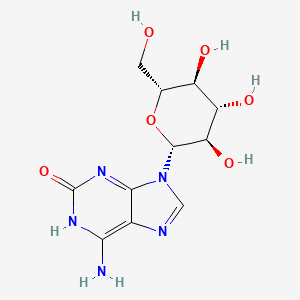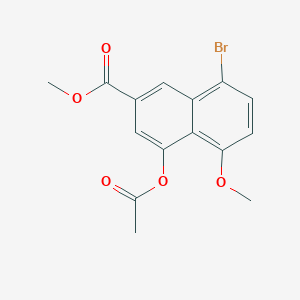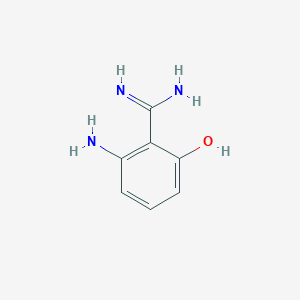
6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is a derivative of tetrahydronaphthalene, featuring a chloroethyl group and multiple methyl groups
准备方法
The synthesis of 6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and chloroethyl reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloroethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloroethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
科学研究应用
6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
相似化合物的比较
6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds:
Similar Compounds: Examples include other chloroethyl derivatives and tetrahydronaphthalene analogs.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, providing specific chemical and biological properties.
属性
分子式 |
C16H23Cl |
|---|---|
分子量 |
250.80 g/mol |
IUPAC 名称 |
6-(1-chloroethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23Cl/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
InChI 键 |
WJKRYROIIOKJIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


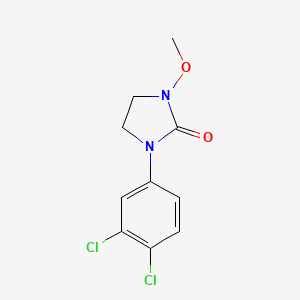
![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)


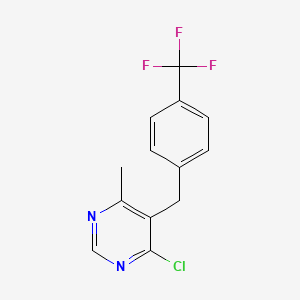

![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

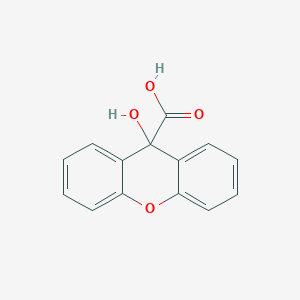
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
